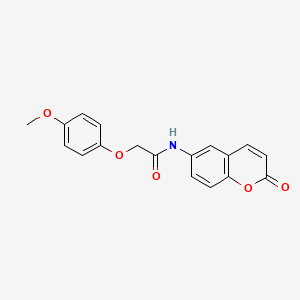

2-(4-methoxyphenoxy)-N-(2-oxochromen-6-yl)acetamide

Descripción general

Descripción

2-(4-methoxyphenoxy)-N-(2-oxochromen-6-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a methoxyphenoxy group and an oxochromenyl group attached to an acetamide backbone. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-(2-oxochromen-6-yl)acetamide typically involves the following steps:

Formation of the Intermediate: The initial step may involve the reaction of 4-methoxyphenol with an appropriate acylating agent to form 4-methoxyphenoxyacetyl chloride.

Coupling Reaction: The intermediate is then reacted with 2-oxochromen-6-ylamine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-methoxyphenoxy)-N-(2-oxochromen-6-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

Reduction: The carbonyl group in the oxochromenyl moiety can be reduced to form alcohol derivatives.

Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction may produce alcohol derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Reactions

The compound can undergo various chemical reactions:

- Oxidation : The methoxy group can be oxidized to form phenolic derivatives.

- Reduction : The carbonyl group in the oxochromenyl moiety can be reduced to yield alcohol derivatives.

- Substitution : The acetamide group may participate in nucleophilic substitution reactions.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and amines or thiols for substitution reactions.

Chemistry

In the field of chemistry, 2-(4-methoxyphenoxy)-N-(2-oxochromen-6-yl)acetamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore modifications that could lead to novel compounds with enhanced properties.

Biology

The compound has been studied for its potential biological activities, particularly:

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects against various pathogens.

- Anticancer Activity : Research indicates that compounds with similar structures show promise as anticancer agents due to their ability to interact with specific molecular targets involved in cancer cell proliferation and survival .

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic effects:

- Mechanism of Action : The interaction of the methoxyphenoxy and oxochromenyl groups with enzymes or receptors can lead to various biological effects. Detailed biochemical studies are required to elucidate these pathways.

- Potential Therapeutic Uses : Its unique structure suggests potential applications in developing new drugs targeting cancer or infectious diseases .

Industry

The compound may also find applications in industrial settings:

- Material Development : It could be used in creating new materials or as a precursor in chemical manufacturing processes.

Case Studies

- Anticancer Studies : A study on related compounds demonstrated significant growth inhibition against various cancer cell lines, suggesting that structural analogs of this compound may exhibit similar activities .

- Antimicrobial Activity : Research involving derivatives of this compound has shown promise in suppressing pathogenic bacteria, indicating potential applications in food safety and public health .

Mecanismo De Acción

The mechanism of action of 2-(4-methoxyphenoxy)-N-(2-oxochromen-6-yl)acetamide involves its interaction with specific molecular targets. The methoxyphenoxy and oxochromenyl groups may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-methoxyphenoxy)-N-(2-oxochromen-6-yl)acetamide: can be compared with other acetamide derivatives and chromenyl compounds.

4-methoxyphenoxyacetamide: Lacks the oxochromenyl group.

N-(2-oxochromen-6-yl)acetamide: Lacks the methoxyphenoxy group.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Actividad Biológica

2-(4-methoxyphenoxy)-N-(2-oxochromen-6-yl)acetamide is a synthetic compound that belongs to the class of chromenone derivatives. Its unique structure, characterized by the combination of a methoxyphenoxy group and a chromenone core, suggests potential biological activities that are of interest in medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H15NO4. The compound features a chromenone structure, which is known for its diverse biological activities due to its ability to interact with various molecular targets.

Antioxidant Activity

Compounds with chromenone structures have demonstrated significant antioxidant properties . They can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is particularly important in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. Inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators, making this compound a potential candidate for treating inflammatory conditions.

Anticancer Potential

The compound has shown promise in anticancer studies , where it may induce apoptosis in cancer cells through various pathways. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as kinases and proteases. These interactions can lead to changes in cellular signaling pathways that affect cell growth and apoptosis.

Case Studies

- Antioxidant Efficacy : A study demonstrated that compounds structurally similar to this compound exhibited superior antioxidant activity compared to standard antioxidants like ascorbic acid. This suggests a potential for developing new antioxidant therapies based on this compound's structure.

- Anti-inflammatory Activity : In vitro studies showed that the compound significantly reduced the levels of inflammatory cytokines in macrophage cultures, indicating its potential as an anti-inflammatory agent.

- Anticancer Activity : In a recent study involving breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer drug candidate.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide | Moderate | High | Moderate |

| 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide | Low | Moderate | Low |

Propiedades

IUPAC Name |

2-(4-methoxyphenoxy)-N-(2-oxochromen-6-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO5/c1-22-14-4-6-15(7-5-14)23-11-17(20)19-13-3-8-16-12(10-13)2-9-18(21)24-16/h2-10H,11H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFWQKXBUBFPSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901325822 | |

| Record name | 2-(4-methoxyphenoxy)-N-(2-oxochromen-6-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901325822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49821452 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

839690-73-2 | |

| Record name | 2-(4-methoxyphenoxy)-N-(2-oxochromen-6-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901325822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.